molecular formula C14H10FNO4 B599303 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261962-57-5

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B599303
CAS No.: 1261962-57-5
M. Wt: 275.235
InChI Key: ANIRPDNZSQTMEV-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is an organic compound that features a fluorinated aromatic ring and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method includes the nitration of 3-(3-Fluoro-2-methylphenyl)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 3-(3-Fluoro-2-methylphenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a fluorinated aromatic ring and a nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRPDNZSQTMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689268
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-57-5
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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